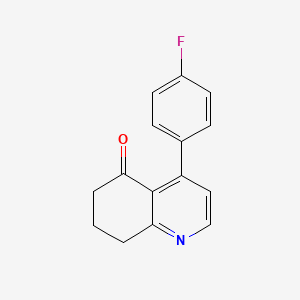
4-(4-fluorophenyl)-7,8-dihydroquinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-7,8-dihydroquinolin-5(6H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a fluorophenyl group attached to the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-7,8-dihydroquinolin-5(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and cyclohexanone.
Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the quinolinone core.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Fluorophenyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluorocinnamic Acid: Another fluorinated aromatic compound with different structural features and applications.
4-Fluorophenylhydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Bis(4-fluorophenyl)methoxy Substituted Nickel Phthalocyanine: A compound with unique fluorescence properties used in materials science.
Uniqueness
4-(4-Fluorophenyl)-7,8-dihydroquinolin-5(6H)-one stands out due to its unique quinolinone core combined with a fluorophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H12FNO |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C15H12FNO/c16-11-6-4-10(5-7-11)12-8-9-17-13-2-1-3-14(18)15(12)13/h4-9H,1-3H2 |
InChI Key |
HVRPLKJOURPYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC(=C2C(=O)C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474789.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-methylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B11474799.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474801.png)
![6-ethyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474805.png)
![6-(butan-2-yl)-1-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474806.png)
![Benzyl {4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}carbamate](/img/structure/B11474820.png)
![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11474824.png)
![Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11474828.png)
![N-(2-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11474832.png)
![Methyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11474835.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11474839.png)

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474857.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474858.png)
